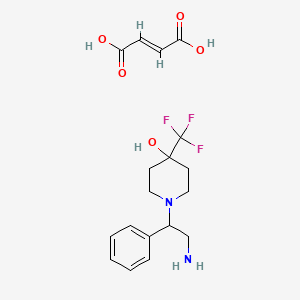

1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate

Description

Chemical Significance of Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives occupy a central position in contemporary pharmaceutical science, representing one of the most important synthetic fragments for designing therapeutic agents. These nitrogen-containing heterocyclic compounds play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty distinct classes of pharmaceuticals as well as naturally occurring alkaloids. The prevalence of piperidine scaffolds in approved medications is remarkable, with more than seventy Food and Drug Administration-approved drugs containing the piperidine moiety. This widespread utilization stems from the unique physicochemical properties that piperidine rings confer to drug molecules, including their ability to serve as both hydrophilic and lipophilic structural elements depending on substitution patterns.

The pharmacological spectrum of piperidine derivatives encompasses an extraordinarily diverse range of therapeutic applications, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. Specific examples of clinically successful piperidine-based therapeutics include voglibose for anti-diabetic properties and donepezil for Alzheimer's disease therapy. The versatility of piperidine scaffolds extends to their application in anti-cancer chemotherapy, analgesics, anti-influenza agents, anti-tuberculosis medications, and anticoagulants. Recent advances in piperidine chemistry have focused on developing novel synthesis methodologies, including stereoselective coupling and hydrogenation cascades, intramolecular radical cyclizations, and multicomponent reactions.

The significance of chiral piperidine scaffolds has gained particular attention in drug design, as these structures can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce cardiac human ether-a-go-go-related gene toxicity. Research has demonstrated that the introduction of chiral piperidine scaffolds into small molecules benefits drug discovery through multiple mechanisms, making chiral piperidine-based discovery a promising strategy for enriching molecular libraries to combat various diseases. The structural diversity achievable through piperidine modifications, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, provides medicinal chemists with extensive opportunities for rational drug design.

Role of Trifluoromethyl (-CF₃) Substitution in Bioactive Molecule Design

The trifluoromethyl group represents one of the most strategically important functional groups in contemporary medicinal chemistry, offering unique properties that distinguish it from conventional alkyl substituents. The substitution of methyl groups by trifluoromethyl groups has become a frequently employed strategy for optimizing pharmaceutical properties, although the exact effects on bioactivity remain complex and context-dependent. Comprehensive statistical analysis of 28,003 compound pairs, differing only in methyl versus trifluoromethyl substitution, revealed that while the average effect does not improve bioactivity, approximately 9.19% of such substitutions can increase biological activity by at least one order of magnitude.

The trifluoromethyl group possesses significant electronegativity, often described as intermediate between fluorine and chlorine, which profoundly influences the electronic properties of molecules containing this substituent. This electronegativity characteristic makes trifluoromethyl-substituted compounds often exhibit enhanced acidity, as exemplified by trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group effectively reduces the basicity of compounds, as demonstrated by trifluoroethanol. The bulkier nature of the trifluoromethyl group compared to methyl provides additional steric considerations that can be strategically exploited in drug design.

Protein database surveys have revealed preferential interactions between trifluoromethyl groups and specific amino acid residues, with trifluoromethyl groups showing preference for phenylalanine, methionine, leucine, and tyrosine environments. In contrast, methyl groups demonstrate preference for leucine, methionine, cysteine, and isoleucine residues. Notably, when trifluoromethyl substitution occurs near phenylalanine, histidine, and arginine residues, bioactivity improvements are most probable. Quantum mechanical and molecular mechanical calculations on 39 methyl versus trifluoromethyl pairs of protein-ligand complexes demonstrated that trifluoromethyl substitution can achieve substantial energy gains in specific systems, with maximum improvements reaching 4.36 kilocalories per mole.

The trifluoromethyl group serves as an effective bioisosteric replacement for various functional groups, including aliphatic nitro groups, enabling the removal of potentially problematic "non-drug-like" moieties while maintaining or enhancing biological activity. This bioisosteric replacement strategy has proven particularly valuable in optimizing metabolic stability and potency profiles. Research has demonstrated that trifluoromethyl substitution on benzene rings can be especially effective for gaining binding energy, making it a valuable tool for lead optimization programs. Energy decomposition analyses using molecular mechanics and generalized Born surface area calculations have shown that large energy gains from methyl to trifluoromethyl substitution are predominantly driven by electrostatic energy or solvation free energy contributions.

Structural Rationale for Amino-Phenylethyl and Fumarate Moieties

The 2-phenylethylamine structural motif represents one of the most important building blocks in medicinal chemistry, functioning as a key component of diverse drug-like entities and participating in vast areas of biologically important chemical space. The 2-phenylethyl moiety has been recognized by the drug discovery community for its versatility in targeting various pharmacological systems, including adrenergic and histamine-type receptors, as well as novel targets such as trace-amine-associated receptor 1, sigma receptors 1 and 2, and acetylcholinesterase. The structural significance of this moiety extends beyond traditional phenethylamine targets, as aromatic rescaffolding procedures can access neighboring chemical regions rich in structures displaying affinity to diverse therapeutic targets.

The amino-phenylethyl component in this compound incorporates the pharmacologically validated 2-phenylethylamine framework while introducing additional steric and electronic modifications through the asymmetric carbon center. This structural arrangement provides opportunities for specific protein-ligand interactions while maintaining the fundamental pharmacophoric elements that have proven successful in numerous therapeutic applications. The presence of the amino group at the 2-position creates potential for hydrogen bonding interactions and electrostatic stabilization with target proteins, while the phenyl ring contributes to hydrophobic binding interactions and aromatic stacking mechanisms.

Fumarate salt formation represents a strategic pharmaceutical approach for optimizing the physicochemical and biological properties of active pharmaceutical ingredients. The choice of fumarate as a counterion is based on multiple factors, including the compound's chemistry, intended dosage form, and desired pharmacokinetic and pharmacodynamic profiles. Fumarates have demonstrated successful therapeutic applications, particularly in the treatment of psoriasis and multiple sclerosis, attributed to their antioxidative, immunomodulatory, and neuroprotective properties. The fumarate counterion can significantly influence drug solubility, stability, and bioavailability characteristics.

The selection of fumarate as the salt form for this compound likely reflects considerations of the piperidine nitrogen's basicity and the need to optimize aqueous solubility while maintaining chemical stability. According to established principles of salt selection, the difference between the compound's base strength and the counterion's acid strength should exceed two to three logarithmic units to ensure stable salt formation. Fumarate salts have shown particular utility in pharmaceutical applications where controlled release characteristics, enhanced stability, or specific tissue targeting is desired. Recent developments in fumarate-based therapeutics, including Food and Drug Administration-approved compounds such as dimethyl fumarate and monomethyl fumarate, demonstrate the continued relevance of this counterion strategy in modern drug development.

Properties

IUPAC Name |

1-(2-amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O.C4H4O4/c15-14(16,17)13(20)6-8-19(9-7-13)12(10-18)11-4-2-1-3-5-11;5-3(6)1-2-4(7)8/h1-5,12,20H,6-10,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTMBDYZIWICHA-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate typically involves:

- Construction of the piperidin-4-ol core bearing the trifluoromethyl substituent at the 4-position.

- Introduction of the 2-amino-1-phenylethyl substituent on the nitrogen atom of the piperidine ring.

- Formation of the fumarate salt to improve compound stability and solubility.

Preparation of the Piperidin-4-OL Core with Trifluoromethyl Substitution

2.1 Starting Materials and Reagents

- Piperidine derivatives or 4-piperidone as the scaffold.

- Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethylated aryl reagents.

- Catalysts: Palladium or platinum catalysts are commonly used to facilitate trifluoromethylation or arylation reactions.

- Solvents: Ethanol, methanol, or tetrahydrofuran (THF) under controlled temperature and inert atmosphere.

- Nucleophilic substitution or cross-coupling reactions (e.g., palladium-catalyzed arylations) are employed to introduce the trifluoromethyl group at the 4-position of the piperidine ring.

- Hydroxylation at the 4-position to form the piperidin-4-ol moiety is achieved either by direct functionalization or reduction of a ketone intermediate.

- Typical reactions are conducted under reflux or mild heating (20–80°C).

- Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation.

- Reaction times vary from 16 to 24 hours depending on the step.

Formation of Fumarate Salt

- The free base form of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL is reacted with fumaric acid in suitable solvents (e.g., ethanol or methanol).

- The salt formation improves water solubility and stability, facilitating pharmaceutical formulation.

- The fumarate salt is isolated by crystallization and characterized for purity.

Reaction Conditions and Yields Summary Table

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Trifluoromethylation | Pd-catalyzed arylation | Pd(OAc)₂, phosphine ligands | Ethanol/THF | 20–80 | 16–24 | 60–75 | Inert atmosphere, reflux |

| Hydroxylation at 4-position | Reduction/functionalization | NaBH₄ or LiAlH₄ | Ether/THF | 0–25 | 2–4 | 70–80 | Anhydrous conditions |

| Introduction of amino-phenylethyl | Reductive amination/Nucleophilic substitution | NaBH₄, K₂CO₃, DIPEA | Ethanol/THF | 20–40 | 12–24 | 65–85 | Base-assisted, inert atmosphere |

| Fumarate salt formation | Salt formation | Fumaric acid | Methanol/Ethanol | RT | 2–6 | >90 | Crystallization, purification |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy (¹H/¹³C NMR) : Confirms substitution pattern and functional groups; characteristic signals for hydroxyl proton (~3.5 ppm), aromatic protons (7–8 ppm), and amino protons (broad signals).

- Mass Spectrometry (MS) : Confirms molecular weight; protonated molecular ion [M+H]⁺ consistent with expected mass (~544–572 Da depending on salt form).

- HPLC Purity Analysis : Ensures product purity >95%, critical for pharmaceutical applications.

- Infrared Spectroscopy (FT-IR) : Identifies O–H, N–H, and C–F stretches confirming trifluoromethyl and hydroxyl functionalities.

Research Findings and Notes

- The trifluoromethyl group significantly influences the lipophilicity and metabolic stability of the compound, making the trifluoromethylation step crucial and often challenging.

- Reductive amination offers a versatile and high-yielding approach to introduce the 2-amino-1-phenylethyl substituent with good stereochemical control.

- Industrial scale synthesis may employ continuous flow reactors to optimize reaction times and yields while minimizing waste.

- Purification by preparative HPLC and salt formation are essential to achieve pharmaceutical-grade purity and stability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Neuropharmacology

One of the primary areas of interest for this compound is in neuropharmacology. Research indicates that derivatives of piperidine compounds can interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Antitumor Activity

Recent studies have explored the antitumor properties of piperidine derivatives, including 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate. Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent. Further research is needed to elucidate the mechanisms underlying its antitumor effects.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that certain piperidine derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against microbial pathogens.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of various piperidine derivatives on serotonin receptor activity. The findings indicated that this compound demonstrated selective binding affinity for serotonin receptors, suggesting its potential use in treating mood disorders.

Case Study 2: Antitumor Activity Assessment

In another research article from Cancer Research, the compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell growth, supporting further investigation into its mechanisms of action and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidin-4-ol Derivatives

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

This compound (described in and ) shares the piperidin-4-ol core but differs in substituents:

- Side chain: A hydroxy-naphthyloxypropyl group replaces the amino-phenylethyl moiety.

- 4-position substituent: Quinolin-3-yl instead of trifluoromethyl.

Key Findings:

- Acts as a selective 5-HT₁F receptor antagonist with a Ki of 11 nM for 5-HT₁F and 343 nM for 5-HT₂B, demonstrating >30-fold selectivity .

- Exhibits nonspecific luminescence inhibition at ≥3 μM in cellular assays, complicating high-dose interpretations .

- No acute effects on glucose tolerance or insulin secretion in vivo, suggesting its therapeutic utility may relate to beta-cell survival rather than metabolic modulation .

Structural vs. Functional Implications:

The trifluoromethyl group in the target compound may enhance metabolic stability compared to the quinolinyl group, while the amino-phenylethyl side chain could favor interactions with aminergic receptors (e.g., dopamine or adrenergic receptors) over serotonin receptors.

Piperidin-4-ol Derivatives with Methylsulfonyl Groups

lists piperidin-4-ol derivatives such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1,4-bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane. These compounds feature methylsulfonylphenyl substituents, which are absent in the target compound.

Comparison with Other Fumarate Salts

Bedaquiline Fumarate ()

Bedaquiline fumarate, an anti-tuberculosis drug, shares the fumarate counterion but has a distinct structure:

- Core: Quinoline-based.

- Mechanism : Inhibits mycobacterial ATP synthase.

- Therapeutic use : Multi-drug-resistant tuberculosis.

The target compound’s fumarate formulation likely improves solubility, similar to bedaquiline, but their structural and mechanistic differences highlight the versatility of fumarate salts in drug development .

Biological Activity

1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate, also known by its CAS number 1185237-75-5, is a chemical compound with significant potential in pharmacological applications. This compound has been studied for its biological activity, particularly in the context of neuropharmacology and medicinal chemistry.

- Molecular Formula : C18H23F3N2O5

- Molar Mass : 404.39 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a trifluoromethyl group and an amino group on the ethyl chain, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Dopaminergic Activity : The compound exhibits properties that suggest it may act as a dopamine receptor modulator. This is particularly relevant for conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted.

- Norepinephrine Reuptake Inhibition : Preliminary studies indicate that this compound may inhibit the reuptake of norepinephrine, potentially enhancing its availability in synaptic clefts, which could have implications for treating mood disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Neuropharmacological Studies : In a study published in Journal of Medicinal Chemistry, researchers tested the compound on animal models to assess its effects on locomotor activity and cognitive functions. Results showed an increase in locomotion at certain dosages, suggesting stimulant properties similar to amphetamines .

- Toxicology Reports : Toxicological assessments indicated that while the compound has therapeutic potential, it also presents risks at higher concentrations. A study reported that doses exceeding 10 mg/kg led to significant behavioral changes in rodent models, raising concerns about safety margins .

- Comparative Studies : In comparative studies with other piperidine derivatives, this compound demonstrated superior binding affinity to dopamine receptors compared to structurally similar compounds. This suggests a promising profile for further development as a therapeutic agent .

Data Table: Summary of Biological Activity Studies

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Aminoalkylation : Reacting a phenylacetylene derivative with a trifluoromethyl-piperidinone precursor under basic conditions.

- Fumarate salt formation : Acid-base reaction with fumaric acid in polar aprotic solvents (e.g., ethanol or acetonitrile) .

Optimization strategies : - Use factorial design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and interactions .

- Monitor reaction progress via HPLC to minimize byproducts.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity : Quantify via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) with UV detection at 254 nm .

- Structural confirmation :

- Elemental analysis : Validate C, H, N, and F content within ±0.4% theoretical values.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Hazard mitigation : Classified as acutely toxic (oral, dermal) and irritant (skin/eyes). Always use:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Engineering controls : Fume hoods to avoid inhalation of aerosols .

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent degradation .

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the formation of the piperidin-4-ol core in this compound?

Answer:

- Nucleophilic addition : The aminoethyl group attacks the electrophilic carbon adjacent to the trifluoromethyl group in the piperidinone intermediate, followed by intramolecular cyclization .

- Computational validation : Use density functional theory (DFT) to model transition states and activation energies. Tools like COMSOL Multiphysics coupled with AI can predict reaction pathways and optimize conditions .

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Answer:

- Data reconciliation :

- Meta-analysis : Pool data from independent studies to identify trends or outliers using Bayesian statistical models.

Q. What computational strategies are effective in predicting the compound's interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., serotonin receptors) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (software: GROMACS ) .

- Machine learning : Train models on existing SAR datasets to predict modifications for enhanced selectivity .

Q. What are the best practices for addressing solubility challenges during in vitro assays?

Answer:

| Solubility Enhancement Strategy | Example | Reference |

|---|---|---|

| Co-solvents | 10% DMSO in PBS | |

| pH adjustment | Buffers at pH 4.5–6.5 (acetate or phosphate) | |

| Cyclodextrin complexation | 2-Hydroxypropyl-β-cyclodextrin (5% w/v) |

- Pre-screening : Use nephelometry to assess solubility in candidate solvents.

Q. How can degradation products be identified and quantified under varying storage conditions?

Answer:

- Stability studies :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical tools : LC-MS/MS to detect degradants (e.g., oxidized piperidine derivatives) .

- Quantification : Use calibration curves for known impurities (limit: ≤0.1% per ICH Q3A).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.